

Application Notes: 3-Nitrosalicylic Acid for Analytical Standard Preparation

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Compound of Interest		
Compound Name:	3-Nitrosalicylic acid	
Cat. No.:	B120594	Get Quote

Introduction

3-Nitrosalicylic acid (3-NSA), also known as 2-Hydroxy-3-nitrobenzoic acid, is a critical reference standard for the quality control of pharmaceutical products, particularly for the drug Mesalamine (5-aminosalicylic acid).[1][2][3][4][5] As a specified impurity of Mesalamine, designated as Mesalamine Impurity R, its accurate quantification is essential to ensure the safety and efficacy of the final drug product.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for the use of **3-Nitrosalicylic acid** as an analytical standard in a research and quality control setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **3-Nitrosalicylic acid** is fundamental for its proper handling and use as a reference standard.



Property	Value	Reference
CAS Number	85-38-1	[1]
Molecular Formula	C7H5NO5	[1]
Molecular Weight	183.12 g/mol	
Appearance	Pale Beige to Beige Solid/Crystals	[5]
Melting Point	142-147 °C	[6]
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol. Water solubility: 1.3 g/L at 16 °C.	[6]
Purity (as a reference standard)	≥98.0% (HPLC)	

Applications in Analytical Chemistry

The primary application of **3-Nitrosalicylic acid** as an analytical standard is in the chromatographic analysis of Mesalamine to identify and quantify it as an impurity.[1][2] This is crucial during various stages of drug development and manufacturing, including:

- Analytical Method Development: Establishing and optimizing chromatographic methods for the separation and quantification of Mesalamine and its related substances.
- Method Validation: As per ICH guidelines, 3-NSA standards are used to assess method specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]
- Routine Quality Control (QC): In-process and final product testing to ensure that the level of
 3-Nitrosalicylic acid impurity is within the specified acceptance criteria.[2]
- Stability Studies: Monitoring the formation of 3-NSA as a potential degradation product in Mesalamine drug substance and product under various storage conditions.



Experimental ProtocolsProtocol 1: Preparation of 3-Nitrosalicylic Acid Stock

This protocol describes the preparation of a stock standard solution of **3-Nitrosalicylic acid**, which can be further diluted to prepare working standards and calibration standards.

Materials:

- 3-Nitrosalicylic acid Certified Reference Material (CRM)
- HPLC-grade Methanol
- Volumetric flasks (Class A)

Standard Solution

- Analytical balance
- Ultrasonic bath

Procedure:

- Accurately weigh approximately 10 mg of 3-Nitrosalicylic acid CRM into a 100 mL volumetric flask.
- Add approximately 70 mL of HPLC-grade methanol.
- Sonicate for 10-15 minutes or until the reference standard is completely dissolved.
- Allow the solution to return to room temperature.
- Dilute to the mark with methanol and mix thoroughly.
- This stock solution has a nominal concentration of 100 μg/mL.
- Transfer the solution to a properly labeled, light-resistant container and store at 2-8°C.



Protocol 2: Quantitative Analysis of 3-Nitrosalicylic Acid in Mesalamine by HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of **3-Nitrosalicylic acid** in a Mesalamine sample.

Instrumentation and Conditions:

Parameter	Recommended Conditions
HPLC System	A system with a UV detector
Column	C18, end-capped (250 x 4.6) mm, 5 μm
Mobile Phase	5mM octane-1-sulfonic acid sodium salt in water (pH adjusted to 2.70 with o-phosphoric acid) and Methanol (60:40 v/v)[8]
Flow Rate	1.0 mL/min
Column Temperature	25°C[8]
Detection Wavelength	210 nm[8]
Injection Volume	10 μL

Procedure:

- Preparation of Calibration Standards:
 - Prepare a series of working standard solutions of 3-Nitrosalicylic acid by diluting the stock solution (from Protocol 1) with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 1.5 μg/mL. A typical calibration series might include 0.1, 0.25, 0.5, 1.0, and 1.5 μg/mL.
- Preparation of Sample Solution:
 - Accurately weigh a quantity of the Mesalamine sample and dissolve it in the mobile phase to obtain a final concentration of approximately 1 mg/mL of Mesalamine.



- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject a blank (mobile phase) to ensure the absence of interfering peaks.
 - Inject each calibration standard in triplicate.
 - Inject the sample solution in triplicate.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of 3-Nitrosalicylic acid against its concentration for the calibration standards.
 - Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r^2). The r^2 value should be $\geq 0.999.[7]$
 - Determine the concentration of 3-Nitrosalicylic acid in the sample solution by interpolating its peak area from the calibration curve.
 - Calculate the amount of 3-Nitrosalicylic acid impurity in the Mesalamine sample, typically expressed as a percentage (w/w).

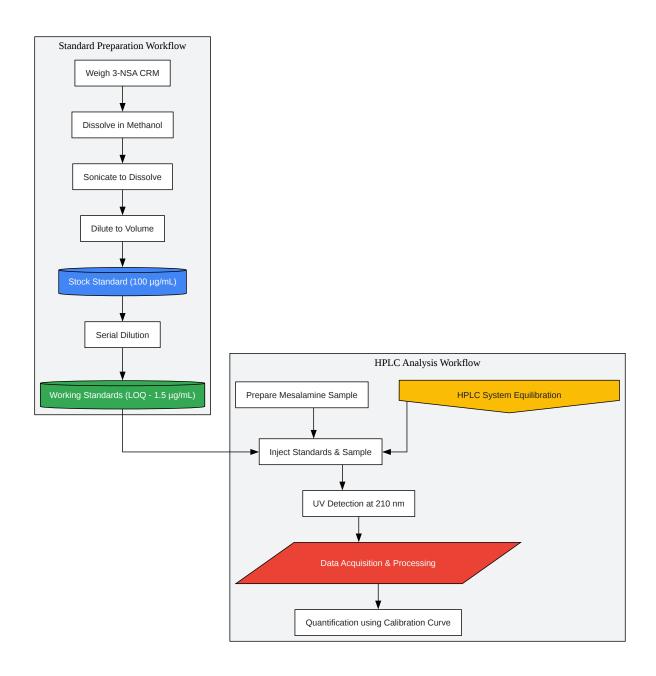
Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC method for the determination of **3-Nitrosalicylic acid** and other Mesalamine impurities.

Parameter	Typical Value
Linearity (r²)	≥ 0.999[7]
Limit of Detection (LOD)	~0.20 μg/mL[7]
Limit of Quantification (LOQ)	~0.62 μg/mL[7]
Accuracy (% Recovery)	94.8% - 96.0%[7]
Precision (%RSD)	≤ 0.65%[7]



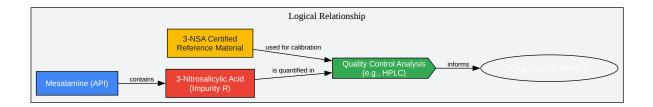
Visualizations



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Caption: Workflow for the preparation and analysis of 3-Nitrosalicylic acid standards.



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Caption: Relationship between Mesalamine, 3-NSA impurity, and its reference standard.

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